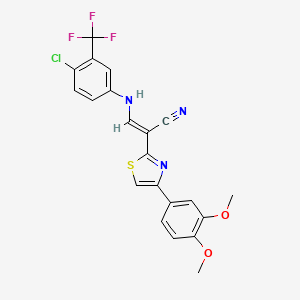

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Description

The compound "(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile" is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and an (E)-configured acrylonitrile moiety linked to a 4-chloro-3-(trifluoromethyl)phenylamino group. The 3,4-dimethoxyphenyl group introduces electron-donating properties, which may influence solubility and intermolecular interactions.

Properties

IUPAC Name |

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3N3O2S/c1-29-18-6-3-12(7-19(18)30-2)17-11-31-20(28-17)13(9-26)10-27-14-4-5-16(22)15(8-14)21(23,24)25/h3-8,10-11,27H,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPUEYGQUPIRCJ-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Thiazole moiety : Known for its role in various therapeutic agents, thiazoles often exhibit significant bioactivity.

- Trifluoromethyl group : This electronegative group can enhance lipophilicity and metabolic stability.

- Dimethoxyphenyl group : This substitution may influence the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have indicated that thiazole derivatives possess notable anticancer properties. The compound under review exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Testing : In vitro studies have shown that compounds similar to the one demonstrate IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines such as Jurkat and HT29, indicating potent anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 |

| Compound 10 | HT29 | 1.98 |

| (E)-3... | Jurkat/HT29 | TBD |

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of thiazole compounds. The presence of electron-donating groups, such as methoxy groups in the phenyl ring, has been associated with enhanced antimicrobial activity .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate |

| Compound B | Escherichia coli | High |

| (E)-3... | TBD | TBD |

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Modulation of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation .

- Antimicrobial Mechanisms : The structural features may allow the compound to disrupt bacterial cell membranes or interfere with DNA replication.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group combines chloro (moderately electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing) substituents, contrasting with analogs like "(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile" (), which features a nitro group (strongly electron-withdrawing). The nitro group increases reactivity but may reduce stability compared to the trifluoromethyl group . The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, unlike the electron-withdrawing benzo[f]chromen-3-one group in "(2E)-3-(4-chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile" (), which introduces extended conjugation and polarizability .

- Heterocyclic Core Variations: Thiazole vs. Pyrazole Substitution: The pyrazole-containing "(E)-2-(4-tert-butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate" () highlights how alternative heterocycles alter steric bulk and synthetic pathways .

Molecular Weight and Functional Complexity

- The target compound’s molecular weight is estimated to exceed 450 g/mol due to the trifluoromethyl and dimethoxyphenyl groups. This contrasts with simpler analogs like "(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile" (, MW ~389 g/mol) and bulkier derivatives such as "(E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile" (, MW 389.4 g/mol), where naphthalene increases aromatic surface area .

Crystallography and Spectroscopy

- Single-crystal X-ray diffraction (e.g., ) is frequently employed to confirm isostructural relationships and conformational flexibility. The target compound’s planar thiazole core and perpendicular substituent orientations (similar to ’s fluorophenyl groups) could be validated via this method .

- NMR and IR spectroscopy () are standard for confirming functional groups, such as the acrylonitrile’s nitrile peak (~2200 cm⁻¹) and aromatic proton signals .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.